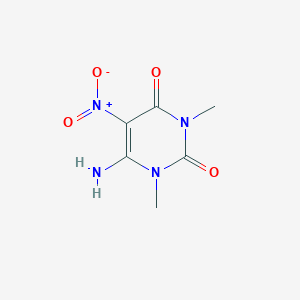

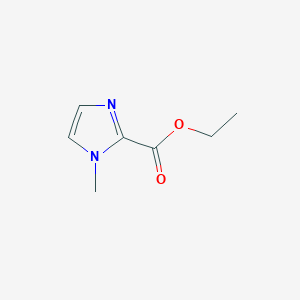

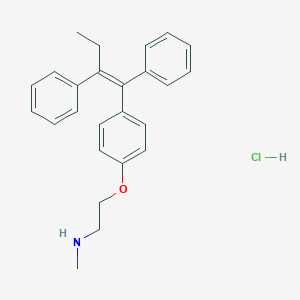

![molecular formula C21H20O6 B014805 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one CAS No. 250252-71-2](/img/structure/B14805.png)

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one

Übersicht

Beschreibung

“7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one” is a chemical compound with the molecular formula C21H20O6 . It has an average mass of 368.380 Da and a monoisotopic mass of 368.125977 Da .

Physical And Chemical Properties Analysis

This compound is a yellow crystalline powder . It is soluble in alcohols and ether, and slightly soluble in water . The molecular weight of this compound is 368.4 g/mol.Wissenschaftliche Forschungsanwendungen

Antihyperlipidemic Agent : A derivative, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, was found to reduce the atherogenic index and the expression levels of Nrf2 and GPx genes in hyperlipidemic rats. This suggests potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

Antimicrobial and Antioxidant Properties : New 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have been synthesized and exhibit antimicrobial and antioxidant properties (Hatzade et al., 2008).

Inhibitory Activities on Neutrophil Pro-Inflammatory Responses : New 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis resinous wood show over 80% inhibition of neutrophil pro-inflammatory responses, indicating potential therapeutic applications (Wang et al., 2018).

Significant Antibacterial and Antifungal Activity : 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones show notable antibacterial and antifungal activity, with molecular modeling showing a good correlation with inhibitory potency (Mandala et al., 2013).

Synthesis of Various Compounds : A method for synthesizing aromatic carbamates with a chromen-2-one fragment has been developed, enabling the synthesis of compounds with dihydroquinoxaline fragments (Velikorodov et al., 2014).

Synthesis of Angular Pentacyclic Compounds : Photo-reorganization of certain chromen-4-ones in methanol with UV-light allows for the synthesis of angular pentacyclic compounds (Dalal et al., 2017).

High Yields and Potent Antimicrobial Activity : Microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones produces high yields and potent antimicrobial activity against bacterial and fungal strains (Ashok et al., 2016).

Cost-Effective and Efficient Synthesis : One-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay offers a cost-effective, efficient, and versatile method for production (Zhang et al., 2018).

High Antibacterial Activity : Synthesized compounds show high antibacterial activity against various bacterial strains, suggesting potential pharmaceutical applications (Behrami & Dobroshi, 2019).

Eigenschaften

IUPAC Name |

7-[2-(1,3-dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c22-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)21(18)23)24-11-8-20-25-9-1-10-26-20/h2-7,12-13,20,22H,1,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMBZXDUHRQLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)